molecular formula C8H4ClF3O3 B2599578 2-Chloro-4-(trifluoromethoxy)benzoic acid CAS No. 1261731-19-4

2-Chloro-4-(trifluoromethoxy)benzoic acid

Cat. No.: B2599578
CAS No.: 1261731-19-4
M. Wt: 240.56
InChI Key: PIEFBVAQKLROPX-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4ClF3O3 and a molecular weight of 240.57 g/mol . This compound is characterized by the presence of a chloro group and a trifluoromethoxy group attached to a benzoic acid core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Chloro-4-(trifluoromethoxy)benzoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

2-Chloro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and strong bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(trifluoromethoxy)benzoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.

    Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its biological activity, as it can interact with enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

2-Chloro-4-(trifluoromethoxy)benzoic acid can be compared with other similar compounds such as:

    2-Chloro-4-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethyl)benzoic acid: This compound lacks the chloro group, which affects its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which offer a balance of reactivity and stability, making it versatile for various applications.

Properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEFBVAQKLROPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

n-Butyllithium (2.5M in hexane, 38 ml) was added to a stirred, cooled solution of 2-chloro-4-trifluoromethoxybromobenzene (25 g) in ether while maintaining the temperature below -70° C. The mixture was stirred at -78° C. for 4 hours then poured onto solid carbon dioxide with stirring. The mixture was allowed to warm to room temperature and acidified to pH1. The layers were separated and the organic layer was washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue was triturated with cyclohexane and filtered to give 2-chloro-4-trifluoromethoxybenzoic acid as a white solid mp 90.6°-91.2° C.
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Synthesis routes and methods II

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